Pomalidomide-5'-PEG3-OH
Description
Contextualizing Immunomodulatory Imide Drugs (IMiDs) as E3 Ligase Modulators
Immunomodulatory imide drugs (IMiDs) are a class of therapeutic agents that modulate the activity of E3 ubiquitin ligases, key enzymes in the cell's protein degradation system. wikipedia.org These drugs, which include thalidomide (B1683933) and its analogs, can alter the substrate specificity of the Cereblon (CRBN) E3 ligase complex. wikipedia.orgfrontiersin.org This modulation leads to the ubiquitination and subsequent degradation of specific proteins, a mechanism that underlies their therapeutic effects in various diseases, including certain cancers. frontiersin.orgnih.gov The discovery of IMiDs' mechanism of action has paved the way for the development of novel therapeutic strategies that harness the cell's own protein disposal system. wikipedia.orgnih.gov
The story of thalidomide is one of both tragedy and scientific triumph. Initially marketed in the 1950s as a sedative, it was soon discovered to cause severe birth defects, leading to its withdrawal from the market. nih.govwikipedia.orgnews-medical.net However, subsequent research revealed its potent anti-inflammatory and anti-angiogenic properties. nih.govnih.gov This led to its re-emergence as a treatment for conditions like erythema nodosum leprosum and multiple myeloma. nih.govnews-medical.net The renewed interest in thalidomide spurred the development of analogs with improved efficacy and safety profiles. wikipedia.orgajpsonline.com This led to the creation of second and third-generation IMiDs, such as lenalidomide (B1683929) and pomalidomide (B1683931), which are now standard treatments for various hematological malignancies. ajpsonline.combiochempeg.com
Pomalidomide is a third-generation IMiD and a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. wikipedia.orgbiochempeg.comnih.gov It binds to CRBN, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, and modulates its activity. frontiersin.orgnih.gov This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. frontiersin.orgnih.gov Among the key neosubstrates of pomalidomide-bound CRBN are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. frontiersin.orgnih.govnih.gov The degradation of these transcription factors is a primary mechanism behind pomalidomide's potent anti-myeloma activity. nih.govnih.gov
Overview of Targeted Protein Degradation (TPD) Principles
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins from cells rather than simply inhibiting their function. merckmillipore.compromega.com This approach leverages the cell's natural protein disposal systems, primarily the ubiquitin-proteasome system (UPS) and the lysosomal system. nih.gov By designing small molecules that can specifically tag a target protein for degradation, TPD offers a powerful way to address diseases driven by the accumulation of aberrant proteins. promega.comnih.govnih.gov
The ubiquitin-proteasome system (UPS) is a major pathway for the selective degradation of intracellular proteins, playing a critical role in maintaining protein homeostasis, or "proteostasis". nih.govnih.govresearchgate.net This intricate system identifies and eliminates misfolded, damaged, or short-lived regulatory proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. nih.govtocris.com The UPS involves a cascade of enzymatic reactions that attach a small protein called ubiquitin to a target protein, marking it for destruction by the proteasome, a large protein complex that acts as the cell's "garbage disposal". researchgate.netmdpi.com
E3 ubiquitin ligases are the key players in the UPS, responsible for recognizing specific protein substrates and catalyzing the final step of the ubiquitination cascade. nih.govnih.gov They act as the substrate recognition components of the system, ensuring that only the correct proteins are targeted for degradation. nih.govyoutube.com There are hundreds of different E3 ligases in human cells, each with its own set of target proteins, which provides a high degree of specificity to the protein degradation process. nih.gov By recruiting an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, the E3 ligase facilitates the transfer of ubiquitin to the target protein, initiating the degradation process. nih.govyoutube.com The specificity of E3 ligases makes them attractive targets for therapeutic intervention. nih.gov
Pomalidomide-5'-PEG3-OH as a Core Building Block for Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues
This compound is a bifunctional molecule that combines the CRBN-recruiting capabilities of pomalidomide with a polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. sigmaaldrich.commedchemexpress.com This structure makes it an ideal building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like pomalidomide) and a ligand for a target protein, connected by a linker. merckmillipore.comacs.org By simultaneously binding to both the E3 ligase and the target protein, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein. acs.org The PEG3 linker in this compound provides the necessary spacing and flexibility for the formation of this productive ternary complex. sigmaaldrich.com
Furthermore, the pomalidomide moiety itself can act as a "molecular glue," inducing the degradation of neosubstrates that are not the primary targets of the PROTAC. biochempeg.comnih.govnih.gov However, the design of pomalidomide-based PROTACs can be optimized to minimize this off-target degradation. nih.govresearchgate.net this compound, along with its derivatives containing different linkers and reactive groups, is commercially available and widely used in the development of novel protein degraders. sigmaaldrich.combroadpharm.comsigmaaldrich.comiris-biotech.detocris.combiochempeg.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Synonym | 2-(2,6-Dioxo-3-piperidinyl)-4-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-1H-isoindole-1,3(2H)-dione | sigmaaldrich.com |
| Molecular Formula | C19H23N3O7 | sigmaaldrich.com |
| Molecular Weight | 405.40 g/mol | sigmaaldrich.com |
| CAS Number | 2140807-36-7 | sigmaaldrich.com |
| Application | Synthesis of molecules for protein degradation and PROTAC research | sigmaaldrich.com |
| Ligand | Pomalidomide | sigmaaldrich.com |
| Linker | 3-unit PEG | medchemexpress.com |
| Reactive Group | Hydroxyl (-OH) | sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C19H23N3O7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O7/c23-6-8-29-10-9-28-7-5-20-12-1-2-13-14(11-12)19(27)22(18(13)26)15-3-4-16(24)21-17(15)25/h1-2,11,15,20,23H,3-10H2,(H,21,24,25) |
InChI Key |
JMOKUADGYALCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modification Strategies for Pomalidomide 5 Peg3 Oh and Its Conjugates
Synthetic Routes to Pomalidomide (B1683931) Derivatives as E3 Ligase Ligands
Pomalidomide and its derivatives are widely utilized as ligands for the E3 ligase cereblon (CRBN), a key component in the targeted protein degradation machinery. rsc.org Several synthetic routes have been developed to access these crucial building blocks, with a significant focus on creating derivatives suitable for further conjugation. rsc.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions in Pomalidomide Scaffold Construction
A prevalent and effective method for synthesizing N-substituted pomalidomide derivatives is the nucleophilic aromatic substitution (SNAr) reaction. nih.govrsc.org This approach typically involves the reaction of 4-fluorothalidomide with a primary or secondary amine. rsc.orgnih.gov The fluorine atom on the thalidomide (B1683933) scaffold serves as a good leaving group, facilitating its displacement by the amine nucleophile. rsc.org This method is often preferred over other routes, such as the alkylation or acylation of pomalidomide's aromatic amine, due to its relative ease and selectivity. rsc.orgnih.gov Alkylation can suffer from low nucleophilicity and poor chemoselectivity, while acylation introduces additional polar surface area, which may not be desirable for all applications. nih.govrsc.org
The SNAr reaction conditions, including solvent and temperature, have been optimized to improve yields and accommodate a variety of amine nucleophiles. rsc.orgnih.gov For instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent and adjusting the temperature can lead to moderate to good yields for a range of primary and secondary amines. nih.gov
Alternative Synthetic Approaches and Yield Optimization
While SNAr is a popular method, other synthetic strategies and optimization techniques are continuously being explored to enhance efficiency. rsc.orgnih.gov Optimization of reaction conditions is crucial for maximizing the yield of desired pomalidomide derivatives. rsc.org For example, studies have shown that secondary amines often provide higher yields than primary amines in SNAr reactions. rsc.orgnih.gov Temperature also plays a significant role; for instance, the optimal temperature for reactions with primary amines may be higher than that for secondary amines. rsc.org
Researchers have also developed one-pot synthesis strategies to streamline the preparation of pomalidomide conjugates. rsc.orgnih.gov These methods can reduce the number of steps, time, and cost associated with the synthesis, making them suitable for the rapid generation of libraries of protein degraders. nih.gov Such strategies often exploit the differences in reactivity between different amine nucleophiles to achieve selective conjugation without the need for protecting groups. rsc.orgnih.gov
Design and Functionalization of Polyethylene (B3416737) Glycol (PEG) Linkers in Pomalidomide Conjugates
The linker component of a pomalidomide conjugate, such as a PROTAC, is critical to its function. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties, including increased solubility and improved pharmacokinetic profiles of the resulting conjugate. nih.govjenkemusa.combiochempeg.com
Strategic Incorporation of PEG Linkers for PROTAC and Degrader Assembly
The length and composition of the PEG linker are crucial design elements that can significantly impact the efficacy of a PROTAC. nih.govnih.gov The linker must be long enough to bridge the E3 ligase and the target protein without causing steric hindrance, yet not so long that it fails to bring them into effective proximity for ubiquitination. nih.gov Alkyl and PEG motifs are commonly used to systematically vary the linker length. nih.gov The introduction of a PEG spacer can enhance the water solubility of the PROTAC molecule, which can in turn affect its cell permeability and oral absorption. jenkemusa.combiochempeg.com Commercially available bifunctionalized PEG motifs facilitate the rapid assembly of degrader structures. nih.gov
Terminal Functional Group Chemistry for Diverse Conjugation Applications
The terminal functional group of the PEG linker dictates the type of conjugation chemistry that can be employed. axispharm.comchempep.com A variety of functional groups can be incorporated, including hydroxyl (-OH), azide (B81097) (-N3), amine (-NH2), and carboxylic acid (-COOH). jenkemusa.comaxispharm.com
Hydroxyl (-OH): The hydroxyl group on Pomalidomide-5'-PEG3-OH allows for further functionalization, for example, through esterification or etherification reactions.
Azide (-N3): An azide-terminated linker can be used in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for efficient and specific conjugation to a molecule containing an alkyne group. frontiersin.orgnih.gov
Amine (-NH2): An amine-terminated linker can readily form amide bonds with carboxylic acids, a common reaction in bioconjugation. jenkemusa.com
Carboxylic Acid (-COOH): A carboxylic acid-terminated linker can be coupled with amines to form stable amide bonds. nih.gov
The choice of terminal functional group provides versatility in designing and synthesizing a wide array of pomalidomide conjugates for various research and therapeutic applications. axispharm.comchempep.com
Microwave-Assisted Synthesis for Expedited Pomalidomide Building Block Preparation
To accelerate the synthesis of pomalidomide building blocks, microwave-assisted synthesis (MAS) has emerged as a powerful tool. rsc.orgrsc.org This technique can significantly reduce reaction times compared to conventional heating methods, often from hours to just minutes. rsc.orgrsc.org MAS has been successfully applied to the SNAr reaction of 4-fluorothalidomide, leading to high yields of pomalidomide derivatives in as little as 15 minutes, often without the need for extensive purification. rsc.orgrsc.org This rapid and efficient method is particularly beneficial for the high-throughput synthesis of libraries of PROTACs and molecular glues, streamlining the drug discovery process. rsc.orgrsc.org
Quality Control and Impurity Management in Pomalidomide-PEG Conjugate Synthesis
The synthesis of pomalidomide-polyethylene glycol (PEG) conjugates, essential components in the development of proteolysis-targeting chimeras (PROTACs), demands stringent quality control measures to manage the formation of impurities. researchgate.netelsevierpure.comnih.gov The standard synthetic route often involves the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with a PEG-amine. elsevierpure.com While this method is widely used, it is not without its challenges, including modest yields and the generation of byproducts that can complicate purification. researchgate.netnih.gov Effective quality control is therefore crucial to ensure the purity and integrity of the final pomalidomide-PEG conjugate.
A key challenge in the synthesis of these conjugates is the potential for side reactions that lead to impurities that may be difficult to separate from the desired product. beilstein-journals.org For instance, the use of dimethylformamide (DMF) as a solvent at elevated temperatures in the presence of a primary amine can lead to the formation of a formylated amine byproduct. nih.gov This occurs through the decomposition of DMF, which liberates dimethylamine, a competitive nucleophile that can react with 4-fluorothalidomide. nih.gov The resulting impurity can be challenging to separate from the desired pomalidomide-PEG product, often requiring multiple purification steps. nih.gov
To mitigate these issues, careful selection of reaction conditions and purification methods is paramount. High-performance liquid chromatography (HPLC) is a critical analytical tool for monitoring reaction progress and identifying the presence of impurities. beilstein-journals.orgresearchgate.net However, some impurities may co-elute with the product, necessitating the development of specific strategies for their removal. elsevierpure.com The development of robust analytical methods, such as HPLC, is essential for the separation and quantification of pomalidomide and its potential process-related impurities. researchgate.net
Identification and Removal of Cryptic Impurities in Pomalidomide-PEG Based Syntheses
A significant challenge in the synthesis of pomalidomide-PEG conjugates is the presence of "cryptic" impurities that are not easily identified or removed. researchgate.netelsevierpure.comnih.gov One such impurity has been identified as a byproduct resulting from a competing nucleophilic acyl substitution reaction that displaces the glutarimide (B196013) moiety of the pomalidomide precursor. elsevierpure.combeilstein-journals.org
Mechanism of Impurity Formation
During the standard synthesis, which aims for nucleophilic aromatic substitution at the C4 position of 4-fluorothalidomide, a competing reaction can occur. researchgate.net Nucleophilic attack by the PEG-amine can also happen at the phthalimide (B116566) carbonyl carbons, leading to the displacement of the glutarimide ring. elsevierpure.com While the SNAr reaction is generally favored due to the stabilization of the negative intermediate by the extended conjugation system, the nucleophilic acyl substitution can still occur, generating a significant byproduct. beilstein-journals.org Computational analysis has shown that while the C4 position is activated for SNAr, other sites on the phthalimide ring are also electrophilic. researchgate.net
Identification of the Cryptic Impurity
The presence of this cryptic impurity was first suspected due to an unusual UV profile during HPLC analysis. beilstein-journals.org The isolated impurity lacked the characteristic fluorescence of pomalidomide and its analogues, indicating a significant structural alteration. beilstein-journals.org Through detailed analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the impurity was identified as the product of glutarimide displacement by the amine. researchgate.netbeilstein-journals.org This byproduct can be particularly problematic as it may co-elute with the desired pomalidomide-PEG conjugate during standard HPLC purification, making its detection and removal challenging. elsevierpure.com
Strategy for Removal
A novel strategy has been developed to facilitate the removal of this cryptic impurity. beilstein-journals.org This method involves a "scavenging" technique using taurine. researchgate.netelsevierpure.comnih.gov By reacting the crude product mixture with taurine, the impurity, which contains a reactive phthalimide group, is converted into a sulfonated adduct. beilstein-journals.org This modification significantly increases the polarity of the byproduct, allowing for its easy separation from the desired, less polar pomalidomide-PEG conjugate through standard purification techniques like silica (B1680970) gel column chromatography. researchgate.net This scavenging method has been shown to be effective in producing the desired product with high purity (<1% impurity by 1H NMR and MS analysis). researchgate.net
Molecular Mechanisms of Pomalidomide 5 Peg3 Oh in Targeted Protein Degradation Systems
Cereblon (CRBN) E3 Ligase Recruitment by Pomalidomide-5'-PEG3-OH
The fundamental action of this compound in a PROTAC context begins with the recruitment of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex via its CRBN subunit. rsc.orgnih.gov CRBN functions as the substrate receptor for this ligase complex. nih.govacs.orgnih.gov The pomalidomide (B1683931) portion of the molecule binds directly to CRBN, hijacking the cellular machinery responsible for protein homeostasis. rsc.orgpatsnap.comnih.gov This interaction is the initiating step that brings the entire degradation apparatus into proximity with a protein of interest targeted by the other end of the PROTAC molecule. promega.comnih.gov
The binding of pomalidomide to CRBN is a well-characterized molecular event. Structural studies have revealed that the glutarimide (B196013) ring of pomalidomide fits into a specific hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. rcsb.org This pocket is evolutionarily conserved, which explains the broad utility of this class of molecules. nih.gov The isoindolinone ring of pomalidomide, conversely, remains exposed to the solvent. rcsb.org This solvent-exposed moiety is the critical attachment point for linkers, such as the PEG3 chain in this compound, allowing for the synthesis of PROTACs without disrupting the crucial interaction with CRBN. precisepeg.com Key amino acid residues within the CRBN binding pocket are critical for the antiproliferative effects of these drugs. rcsb.org The interaction between pomalidomide and CRBN is highly specific and enantioselective. nih.gov
| Compound | Target | Binding Affinity (KD) | Comments |
| Thalidomide (B1683933) | Cereblon (CRBN) | 250 nM | Parent compound of the IMiD family. youtube.com |
| Lenalidomide (B1683929) | Cereblon (CRBN) | 178 nM | A thalidomide analog with higher potency. youtube.com |
| Pomalidomide | Cereblon (CRBN) | 157 nM | A potent thalidomide analog that binds strongly to CRBN. youtube.com |
| Iberdomide (B608038) | Cereblon (CRBN) | ~7.85 nM (20-fold improved affinity over pomalidomide) | A next-generation CELMoD with enhanced CRBN binding and degradation efficacy. biorxiv.org |
The binding of a ligand to CRBN is not a simple lock-and-key interaction; it is an allosteric event that induces significant conformational changes within the protein. biorxiv.orgnih.gov CRBN exists in dynamic equilibrium between an "open" and a "closed" conformation. biorxiv.orgnih.gov The binding of pomalidomide promotes a shift in this equilibrium towards the closed state. biorxiv.org Cryo-electron microscopy studies have shown that while a significant portion of CRBN remains in an open state even with pomalidomide bound, the ligand is sufficient to induce this conformational rearrangement in approximately 20% of the CRBN particles. biorxiv.orgnih.gov This closed conformation is considered the active state for recruiting "neosubstrates"—proteins that are not normally targeted by CRBN but are recognized for degradation in the presence of the drug. biorxiv.org The stabilization of this closed state is a key mechanistic step that enhances the subsequent recruitment and ubiquitination of target proteins. biorxiv.orgnih.gov
Ternary Complex Formation in PROTAC-Mediated Degradation
The efficacy of a PROTAC hinges on its ability to form a productive ternary complex, which consists of the target protein, the PROTAC molecule, and the E3 ligase. promega.comnih.govdundee.ac.uk this compound provides the E3 ligase-binding component for such a complex.
Induced proximity is the core pharmacological principle behind PROTACs and molecular glues. syngeneintl.comacs.orgimperial.ac.uknih.gov These molecules act as chemical bridges, bringing two proteins—the target and an E3 ligase—into close enough contact to trigger a biological process that would not otherwise occur. nih.gov In the case of a PROTAC utilizing this compound, the molecule physically tethers a target protein to the CRL4CRBN E3 ligase complex. promega.comnih.gov This artificially created proximity enables the E3 ligase to recognize the target protein as a substrate. youtube.com The formation of this ternary complex is often a cooperative process, meaning the binding of the PROTAC to one protein can enhance its affinity for the second protein, leading to a more stable complex than would be predicted from the individual binding affinities alone. acs.orgyoutube.comacs.org
The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's success and is far more than a simple spacer. precisepeg.comacs.org The PEG3 linker in this compound has several important functions.
Geometry and Flexibility : The length and flexibility of the linker are crucial for allowing the target protein and the E3 ligase to adopt a productive orientation for ubiquitination. precisepeg.com A linker that is too short may prevent the complex from forming due to steric hindrance, while one that is too long might lead to unproductive or unstable complexes. The three-unit PEG chain provides a specific length and degree of rotational freedom to facilitate the necessary protein-protein interactions.
Ubiquitination and Subsequent Proteasomal Degradation Cascades
The formation of a stable and geometrically favorable ternary complex is the prerequisite for the final stages of targeted protein degradation. medchemexpress.compromega.comnih.gov Once the target protein is held in proximity to the CRL4CRBN complex by the PROTAC, it is recognized as a substrate for ubiquitination. nih.govacs.org The E3 ligase, in concert with an E1 activating enzyme and an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules to surface-exposed lysine (B10760008) residues on the target protein. promega.comnih.gov
Substrate Ubiquitination Mediated by the Reprogrammed CRL4CRBN E3 Ligase
The core mechanism of action for pomalidomide and its derivatives involves the hijacking of the Cullin-4A RING E3 ubiquitin ligase (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor (CRL4^CRBN^). nih.govnih.govresearchgate.net In its natural state, the CRL4^CRBN^ complex targets specific proteins for ubiquitination and proteasomal degradation. The binding of pomalidomide to CRBN induces a conformational change in the substrate-binding pocket of CRBN. nih.gov This alteration of the CRBN surface creates a novel interface that can now recognize and bind proteins that are not its native substrates. These newly targeted proteins are referred to as "neosubstrates."
Once a neosubstrate is recruited to the pomalidomide-bound CRL4^CRBN^ complex, the E3 ligase machinery is activated. This activation facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the neosubstrate. researchgate.net The attachment of a polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, the cell's primary protein degradation machinery, to recognize and degrade the tagged neosubstrate. explorationpub.com
The immunomodulatory drugs (IMiDs), including pomalidomide, can inhibit the auto-ubiquitination of CRBN, which leads to an accumulation of CRBN in the cell. nih.gov This increase in CRBN levels can enhance the activity of the CRL4^CRBN^ complex, facilitating more efficient degradation of its targets. nih.gov The process of neosubstrate ubiquitination is dependent on the activity of the cullin-RING ligase, as inhibition of the neddylation pathway, which is essential for cullin ligase activation, prevents the degradation of these neosubstrates. nih.gov
Key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), are well-established neosubstrates of the CRL4^CRBN^ complex in the presence of pomalidomide. nih.govresearchgate.netresearchgate.net The degradation of these factors is central to the anti-myeloma activity of pomalidomide. nih.gov
Modulation of Neosubstrate Specificity by Pomalidomide and its Derivatives
The specificity of which neosubstrates are recruited for degradation is highly dependent on the chemical structure of the CRBN-binding ligand and any attached linkers, such as the -5'-PEG3-OH in this compound.
The core structure of the immunomodulatory drug itself is a primary determinant of neosubstrate selectivity. For instance, lenalidomide, another thalidomide analog, is more effective at inducing the degradation of casein kinase 1α (CK1α), a key factor in del(5q) myelodysplastic syndrome, whereas pomalidomide is a more potent degrader of other substrates like IKZF1 and IKZF3. oup.com Pomalidomide has also been shown to be more effective than lenalidomide in promoting the degradation of the AT-rich interactive domain-containing protein 2 (ARID2). researchgate.net This inherent difference in neosubstrate profiles between IMiDs highlights how subtle changes to the core chemical scaffold can significantly alter the reprogrammed E3 ligase activity.
The development of PROTACs using pomalidomide derivatives has further underscored the importance of linker chemistry in modulating neosubstrate specificity. The attachment point, length, and composition of the linker are critical variables. nih.govexplorationpub.com Research has demonstrated that the linker attachment point on the pomalidomide molecule significantly influences the degradation of native neosubstrates. For example, attaching a linker to the 5-position of the phthalimide (B116566) ring of a thalidomide derivative was found to reduce its ability to degrade the neosubstrate IKZF1. nih.gov This provides a strategy for designing PROTACs that can degrade a desired target protein while minimizing off-target effects on known neosubstrates like IKZF1. nih.gov
The table below presents data on the degradation of the neosubstrate IKZF1 by various thalidomide- and lenalidomide-linker conjugates, illustrating the impact of the linker attachment point.
| Compound | Linker Attachment Point | IKZF1 Degradation (%) |
|---|---|---|
| T01 | 4-aminoalkyl | 75 |
| T05 | 4-alkylether | 20 |
| T09 | 5-alkylether | 20 |
| T11 | 4-methylamino-acyl | 80 |
| L01 | 4-aminoalkyl | 25 |
| L03 | 4-alkylether | 15 |
Data adapted from a study on the influence of linker attachment points on neosubstrate degradation. The percentage of IKZF1 degradation in MM.1S cells was measured after treatment with 1 μM of the compound for 6 hours. nih.gov
Furthermore, the potency of neosubstrate degradation can be quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). These parameters are also influenced by modifications to the pomalidomide structure.
The following table shows the DC50 and Dmax values for the degradation of Aiolos (IKZF3) by pomalidomide and two of its analogs in MM1S cells.
| Compound | Modification | Aiolos DC50 (nM) | Aiolos Dmax (%) |
|---|---|---|---|
| Pomalidomide | - | 8.7 | >95 |
| Compound 19 | Aniline replaced with methyl | 120 | 85 |
| Compound 17 | Aniline replaced with fluoride | 1400 | 83 |
Data adapted from a study on the structure-degradation relationships of immunomodulatory drug analogues. nih.gov
These findings demonstrate that by strategically modifying the pomalidomide core and the attached linker, it is possible to fine-tune the neosubstrate profile, enhancing selectivity and potency for desired targets while minimizing unwanted degradation of other proteins. The use of this compound as a PROTAC building block leverages these principles to enable the development of highly specific protein degraders.
Structure Activity Relationships Sar in Pomalidomide Based Degrader Design
Influence of Pomalidomide (B1683931) Core Modifications on CRBN Affinity and Neosubstrate Recognition
The pomalidomide scaffold offers several positions for modification, with the phthalimide (B116566) ring being particularly accessible for chemical alterations. nih.gov The position of these modifications plays a crucial role in the degradation profile of the resulting compound.
C4-Position: The C4 position of the phthalimide ring is solvent-exposed and can tolerate various functional groups without negatively affecting CRBN binding. nih.gov In fact, small substituents like an amino group (-NH2), as seen in lenalidomide (B1683929) and pomalidomide, or a methyl group (-CH3) can promote the degradation of certain neosubstrates, such as Ikaros, likely through direct interactions. nih.gov Conversely, bulky groups at the C4 position can interfere with neosubstrate binding. nih.gov In the context of PROTACs, the substitution pattern on the pomalidomide moiety can be critical. For instance, in a Bruton's tyrosine kinase (BTK)-targeting PROTAC, a C4-substituted pomalidomide derivative showed significantly lower degradation activity compared to its C5-substituted counterpart, even with the same linker. nih.gov
C5-Position: Modifications at the C5 position have been explored to reduce the inherent off-target degradation of zinc-finger (ZF) proteins often associated with pomalidomide-based PROTACs. nih.gov Rational design and screening of pomalidomide analogues have shown that substitutions at the C5 position can minimize these off-target effects. nih.gov For example, a study on hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS)-targeting PROTACs investigated both C4- and C5-conjugated pomalidomide and found that all resulting compounds showed high degradation activity. nih.gov
Glutarimide (B196013) Ring: The glutarimide ring of pomalidomide is deeply buried within the CRBN binding pocket. nih.gov This makes modifications in this region less favorable as they are more likely to disrupt the crucial interactions required for CRBN binding.
Table 1: Effect of Pomalidomide Positional Modifications on Degrader Activity
| Modification Position | Substituent | Effect on CRBN Binding | Effect on Neosubstrate/Target Degradation | Reference |
|---|---|---|---|---|
| C4 | -NH2, -CH3 | No adverse effect | Promotes Ikaros degradation | nih.gov |
| C4 | Bulky groups | No adverse effect | Interferes with Ikaros binding | nih.gov |
| C4 vs C5 (BTK PROTAC) | Same linker | Not specified | C4-substitution showed lower activity than C5 | nih.gov |
| C5 | Various substitutions | Not specified | Can reduce off-target ZF protein degradation | nih.gov |
Diversifying the immunomodulatory imide drug (IMiD) scaffold beyond simple substitutions is a key strategy for enhancing the potency and specificity of degraders. This has led to the development of novel CRBN E3 ligase modulators (CELMoDs) with improved properties compared to traditional IMiDs. rsc.org
For example, iberdomide (B608038), a CELMoD with higher binding affinity for CRBN than lenalidomide and pomalidomide, induces more efficient degradation of neosubstrates like Ikaros and Aiolos. rsc.org Structural analysis revealed that a hydroxyl group on iberdomide forms a water-mediated hydrogen bond with the H353 residue of CRBN, strengthening its affinity. rsc.org Similarly, the phenyl and morpholine (B109124) moieties of iberdomide contribute to its enhanced CRBN binding. rsc.org
Another novel compound, CC-885, is structurally distinct from the classic IMiDs and induces the degradation of the translation elongation factor GSPT1, showing remarkable activity against myeloid leukemia cell lines. nih.gov These examples highlight how significant structural modifications to the IMiD scaffold can lead to new degradation profiles and therapeutic opportunities. rsc.orgnih.gov The development of libraries of IMiD-based azides or other reactive intermediates facilitates the rapid synthesis of diverse PROTACs, enabling extensive SAR studies to identify potent and selective degraders. researchgate.netnih.gov
Linker Design Optimization for PROTAC Efficacy and Selectivity
The linker connecting the pomalidomide moiety to the target protein-binding ligand is a critical determinant of a PROTAC's efficacy and selectivity. nih.govacs.org Its length, composition, and rigidity influence the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN), which is essential for ubiquitination and subsequent degradation of the target protein. nih.govnih.gov
Polyethylene (B3416737) glycol (PEG) linkers are commonly used in PROTAC design due to their flexibility and solubility. nih.gov The length of the PEG linker has a profound impact on the PROTAC's ability to induce target degradation.
Optimal Length is Target-Dependent: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. nih.gov If the linker is too short, steric clashes can prevent the simultaneous binding of the PROTAC to both the target protein and CRBN, thus inhibiting ternary complex formation. nih.gov Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. nih.gov
Empirical Optimization: The optimization of linker length is often an empirical process, starting with a longer linker and gradually shortening it to find the optimal length for a given system. nih.gov For example, a study on estrogen receptor-α (ERα) targeting PROTACs found that a 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities. nih.govsigmaaldrich.comresearchgate.net In contrast, for homo-PROTACs designed to degrade CRBN itself, a shorter 8-atom long PEG linker was found to be optimal. nih.gov
Linker Length and Binding Affinity: In some cases, shorter linkers can impair the binding affinity of the PROTAC for either the target protein or CRBN due to steric hindrance. nih.gov For instance, in a series of BTK degraders, PROTACs with linkers shorter than four PEG units showed a significant decrease in binding affinity for both BTK and CRBN. nih.gov
Table 2: Influence of PEG Linker Length on PROTAC Activity
| PROTAC Target | E3 Ligase | Optimal Linker Length (atoms) | Observation | Reference |
|---|---|---|---|---|
| ERα | Unspecified | 16 | More potent degradation compared to a 12-atom linker | nih.govsigmaaldrich.comresearchgate.net |
| CRBN (homo-PROTAC) | CRBN | 8 | Optimal for CRBN degradation | nih.gov |
| BTK | CRBN | ≥ 4 PEG units (≥ 12 atoms) | Shorter linkers impaired binding affinity to both BTK and CRBN | nih.gov |
| TANK-binding kinase 1 (TBK1) | VHL | ≥ 12 atoms | Shorter linkers showed no activity | nih.gov |
Beyond length, the chemical composition and rigidity of the linker are crucial for PROTAC function. nih.gov
Composition: The most common linkers are flexible alkyl and PEG chains. nih.gov The choice between these can significantly impact a PROTAC's properties. For example, replacing an amide with an ether in a BCR-ABL PROTAC improved cell permeability. nih.gov In some instances, replacing a flexible PEG linker with an alkyl chain of similar length has been shown to enhance degradation, suggesting that the incorporation of oxygen atoms can sometimes be detrimental to PROTAC activity. nih.gov The atomic composition of the linker can also introduce specific interactions that stabilize the ternary complex. nih.gov
Rigidity: Introducing rigid elements, such as phenyl rings, piperazine, or piperidine (B6355638) moieties, into the linker can restrict its conformational flexibility. acs.orgacs.org This can be advantageous by pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding. nih.gov However, increased rigidity is not always beneficial. In some cases, a more rigid linker can prevent the PROTAC from adopting the necessary conformation to bridge the target protein and E3 ligase, leading to a loss of activity. nih.gov For example, replacing a flexible PEG linker with a rigid phenyl group in an androgen receptor (AR)-targeting SNIPER resulted in a complete loss of degradation activity. nih.gov The optimal level of rigidity is a balance that must be determined for each PROTAC system.
Rational Design Principles for Enhancing Target Selectivity in Pomalidomide-Derived Degraders
The rational design of pomalidomide-derived degraders aims to maximize on-target potency while minimizing off-target effects, a key challenge in the field. nih.gov This involves a multi-faceted approach that considers the structures of the target protein, CRBN, and the degrader molecule itself.
Structure-Based Design: The increasing availability of crystal structures of ternary complexes provides invaluable insights for rational design. nih.govnih.gov These structures reveal the key interactions at the protein-protein interface and guide the design of degraders with improved selectivity. For example, by understanding the binding mode of pomalidomide in the CRBN pocket, researchers can design modifications that enhance affinity or introduce new interactions with the target protein, thereby promoting the formation of a specific ternary complex. nih.gov
Modulating Neosubstrate Specificity: Modifications to the pomalidomide core can alter its neosubstrate specificity. nih.gov By systematically exploring the SAR of the pomalidomide scaffold, it is possible to develop degraders that are highly selective for a particular target protein while avoiding the degradation of endogenous neosubstrates like IKZF1 and IKZF3. nih.govnih.gov
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to predict the structure of ternary complexes and to estimate the optimal linker length and composition. nih.govnih.gov These computational approaches can help to prioritize the synthesis of the most promising degrader candidates, thereby accelerating the design-build-test-learn cycle. researchgate.net
Leveraging Cooperativity: The stability of the ternary complex is often enhanced by positive cooperativity, where the binding of the degrader to one protein increases its affinity for the other. The linker plays a crucial role in mediating this cooperativity. nih.gov By designing linkers that make favorable contacts with both the target protein and CRBN, it is possible to enhance the stability of the ternary complex and improve degradation efficiency and selectivity. nih.gov
The continued development of these rational design principles, informed by structural biology, computational chemistry, and empirical SAR studies, will be essential for creating the next generation of highly selective and effective pomalidomide-based degraders for therapeutic applications. annualreviews.orgpluto.imacs.orgresearchgate.net
Strategies for Achieving Selective Degradation of Proteins of Interest (POIs)
Achieving selective degradation of a specific POI while sparing endogenous neosubstrates is a central theme in the structure-activity relationship (SAR) studies of pomalidomide-based PROTACs. Research has demonstrated that the selectivity profile is not merely a function of the POI binder but is significantly influenced by the pomalidomide moiety and the linker connecting the two ends of the chimera.
One key strategy involves chemical modification of the pomalidomide phthalimide ring. researchgate.net The native interactions between pomalidomide-CRBN and endogenous ZF proteins are sensitive to steric and electronic perturbations. Scientists have systematically introduced substituents at various positions of the phthalimide ring to disrupt these off-target interactions. nih.govresearchgate.net
A critical insight has been the differential impact of substitutions at the C4 versus the C5 position of the phthalimide ring. nih.gov Studies on PROTACs targeting hematopoietic prostaglandin D2 synthase (H-PGDS) showed that the degradation activity could be modulated by the attachment point of the linker to the pomalidomide ligand. nih.govresearchgate.net While the difference was not substantial for some ligands, for others, the substitution position significantly impacted the stability of the ternary complex (CRBN-PROTAC-POI), which is essential for efficient degradation. nih.gov
More recent and systematic investigations have focused on using substitutions to block the binding of off-target ZF proteins. Researchers developed a high-throughput platform to profile the degradation of 11 pomalidomide-sensitive ZF degrons. nih.gov Using a library of pomalidomide analogues, they derived SAR principles indicating that modifications of an appropriate size at the C5 position of the phthalimide ring could effectively reduce or eliminate the degradation of off-target ZF proteins. nih.gov These "bumped" pomalidomide analogues maintain their ability to bind CRBN through the glutarimide ring but sterically hinder the approach of endogenous ZF proteins, thus enhancing the selectivity of the resulting PROTAC. researchgate.net
This strategy has been successfully applied in the development of selective degraders. For instance, a PROTAC named ZQ-23 was designed to target histone deacetylase 8 (HDAC8). nih.gov By linking an HDAC inhibitor to pomalidomide, ZQ-23 achieved significant and selective degradation of HDAC8, with a DC₅₀ of 147 nM and a Dₘₐₓ of 93%, without affecting other HDAC isoforms like HDAC1 and HDAC3. nih.gov Similarly, novel pomalidomide-based PROTACs have been developed to selectively degrade both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), demonstrating potent antitumor activities in resistant lung cancer cells. nih.gov
Table 1: Impact of Pomalidomide Modification on Degrader Activity
This interactive table summarizes research findings on how substitutions on the pomalidomide ring influence degrader selectivity and potency.
| Modification Strategy | Target Protein Example | Key Finding | Reference |
|---|---|---|---|
| Linker attachment at C5-position | H-PGDS | The substitution position (C4 vs. C5) can affect the stability of the ternary complex and degradation activity, depending on the PROTAC structure. | nih.gov |
| Linker attachment at C4-position | BTK | A C4-substituted pomalidomide PROTAC showed lower degradation activity for Bruton's tyrosine kinase (BTK) compared to its C5-substituted counterpart. | nih.gov |
| C5-position steric "bump" | Various ZF Proteins | Modifications of appropriate size at the C5 position of the phthalimide ring reduce or abrogate off-target degradation of endogenous zinc-finger proteins. | nih.gov |
| Pomalidomide-based PROTAC | HDAC8 | The degrader ZQ-23 selectively degraded HDAC8 (DC₅₀ = 147 nM) without affecting HDAC1 or HDAC3. | nih.gov |
| Pomalidomide-based PROTAC | EGFR | Newly designed PROTACs induced degradation of both wild-type and resistant mutant EGFR, showing selective antitumor activity. | nih.gov |
Orthogonal IMiD-Degron Pairs for Selective Protein Degradation ("Bump-and-Hole" Strategy)
To achieve an even higher degree of selectivity, researchers have adapted the "bump-and-hole" chemical genetics approach for use with immunomodulatory drugs (IMiDs) like pomalidomide. nih.govnih.govbiorxiv.org This strategy creates a highly specific, engineered degradation system that is orthogonal to the cell's natural processes, thereby completely avoiding the degradation of endogenous neosubstrates. nih.govnih.govrsc.org
The core principle involves two complementary modifications:
The "Bump": A bulky chemical group is introduced onto the pomalidomide molecule, typically at a position that would normally interact with a neosubstrate. This "bumped" IMiD can still bind to CRBN but is sterically prevented from recruiting wild-type neosubstrates like IKZF1. nih.govbiorxiv.org
The "Hole": The POI is tagged with a mutated degron (often derived from a zinc finger domain) in which a bulky amino acid residue at the IMiD-binding interface is replaced with a smaller one (e.g., mutating a key residue to glycine). nih.govbiorxiv.orgnih.gov This mutation creates a "hole" that specifically accommodates the "bump" on the engineered IMiD.
This engineered pair—the bumped IMiD and the holed degron—is designed to interact exclusively with each other. The bumped IMiD will not cause degradation of any wild-type cellular proteins, and the POI tagged with the holed degron will only be degraded in the presence of the corresponding bumped IMiD. nih.govbiorxiv.org
In a proof-of-concept study, researchers screened a library of "bumped" IMiD analogs against thousands of zinc finger (ZF) mutants to identify an optimal orthogonal pair. nih.govnih.gov This screening yielded a bumped IMiD analog that efficiently induced the degradation of a target protein fused to a mutant ZF degron, while having no effect on endogenous proteins, including the typical neosubstrates IKZF1 and IKZF3. nih.gov This system was successfully used to induce the degradation of TRIM28, a disease-relevant protein that lacks a known small-molecule binder, demonstrating the power of this approach for target validation. nih.govbiorxiv.org This strategy provides a powerful tool for dissecting protein function with high precision, as the degradation of the target is under tight control of the synthetic, bumped small molecule. biorxiv.org
Table 2: The "Bump-and-Hole" System for Orthogonal Degradation
This interactive table outlines the components and interactions within the IMiD-degron orthogonal system.
| Component | Description | Interaction with Wild-Type (WT) Partner | Interaction with Orthogonal Partner | Reference |
|---|---|---|---|---|
| WT Pomalidomide | Standard CRBN ligand. | Induces degradation of WT neosubstrates (e.g., IKZF1). | Does not efficiently bind the "holed" degron. | nih.govbiorxiv.org |
| "Bumped" Pomalidomide | Pomalidomide analog with a bulky steric group. | Does not induce degradation of WT neosubstrates due to steric clash. | Specifically binds the "holed" degron to induce degradation of the tagged POI. | nih.govbiorxiv.org |
| WT Degron (e.g., IKZF1) | Endogenous zinc-finger neosubstrate. | Degraded in the presence of WT pomalidomide. | Not degraded by the "bumped" pomalidomide. | nih.gov |
| "Holed" Degron | Engineered degron with a key bulky residue mutated to a smaller one. | Not efficiently recruited for degradation by WT pomalidomide. | Specifically recruited by the "bumped" pomalidomide for degradation. | nih.govbiorxiv.org |
Future Directions and Advanced Methodologies in Pomalidomide Based Tpd Research
Development of Next-Generation CRBN Binders with Improved Properties and Specificity
The development of next-generation CRBN binders is a primary focus of TPD research, aiming to improve upon the characteristics of established immunomodulatory drugs (IMiDs) like pomalidomide (B1683931). While effective, pomalidomide and its analogs can induce the degradation of endogenous neosubstrates, such as the transcription factors IKZF1 and IKZF3, which can be an undesirable off-target effect for certain therapeutic applications. nih.govnih.govproteomexchange.org Research is therefore geared towards creating novel ligands with higher binding affinity, greater specificity, and minimized off-target profiles.
One key strategy involves modifying the pomalidomide scaffold itself. Studies have shown that functionalizing the C5 position of the phthalimide (B116566) ring can modulate the degradation of off-target zinc-finger proteins. proteomexchange.org By introducing modifications of an appropriate size at this position—the same position where linkers like PEG3-OH are attached—it is possible to reduce these unwanted degradation events, leading to more specific PROTACs. proteomexchange.org
Beyond simple modifications, researchers are discovering entirely new chemical scaffolds that bind to CRBN, moving away from the traditional IMiD structure. These novel binders are identified through high-throughput screening of extensive compound libraries. nih.gov For example, recent discoveries include sulfonamide and indazole-based scaffolds that exhibit high potency and favorable drug-like properties. nih.gov These new chemical entities offer the potential for unique binding modes and improved selectivity, expanding the toolkit for designing next-generation degraders. acs.org
| Binder Class | Key Feature/Advantage | Research Finding | Citation |
|---|---|---|---|
| Pomalidomide C5-Modified Analogs | Reduced off-target degradation | Modifications of appropriate size on the C5 position of the phthalimide ring were found to reduce the degradation of off-target zinc-finger (ZF) proteins. | proteomexchange.org |
| Sulfonamide Derivatives | Novel scaffold | A previously unpublished sulfonamide derivatization of the phthaloyl ring was identified as a new class of CRBN binders through high-throughput screening. | nih.gov |
| Indazole Scaffolds | Favorable drug-like properties | A recently published indazole scaffold was identified with potency in the same range as pomalidomide and favorable drug-like characteristics. | nih.gov |
| 2-((hetero)aryl(methyl))thio glutarimides | Stronger binding than thalidomide (B1683933) | A new series of non-thalidomide ligands were synthesized, with some derivatives showing stronger binding to CRBN than thalidomide and containing functional groups for further conjugation. | acs.org |
Exploration of Alternative E3 Ligases for Broader Degrader Design and Applications
While CRBN is the most utilized E3 ligase in TPD, the reliance on a single ligase presents limitations. nih.gov Resistance to CRBN-based degraders can emerge through mutations in the CRBN gene or loss of protein expression, rendering the drugs ineffective. acs.orgbinasss.sa.cr Furthermore, the inherent immunomodulatory effects of pomalidomide-based ligands are not always therapeutically desirable. proteomexchange.orgtandfonline.com These challenges have spurred the exploration of alternative E3 ligases to broaden the scope and overcome the limitations of CRBN-centric approaches.
The TPD field has successfully developed ligands for other E3 ligases, including von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAP), and mouse double minute 2 homolog (MDM2). nih.govtandfonline.comfrontiersin.org Each of these ligases has a distinct set of recruiting ligands, such as VH032 for VHL, bestatin (B1682670) derivatives for IAP, and nutlin-based compounds for MDM2. nih.govtargetmol.comnih.gov The pomalidomide scaffold, being highly specific to the CRBN binding pocket, is not repurposed for these alternative ligases. Instead, the strategy involves expanding the arsenal (B13267) of E3 ligase recruiters to provide more options for degrader design.
This expansion allows researchers to:
Circumvent Resistance: If a cancer develops resistance to a CRBN-based PROTAC, a VHL-based PROTAC targeting the same protein could be used as an alternative therapy. acs.org
Tailor Tissue Expression: Different E3 ligases have varying expression levels across different cell types. Selecting a ligase that is highly expressed in the target tissue can enhance the degrader's efficacy.
Avoid Unwanted Biology: Using a non-CRBN ligase avoids the degradation of CRBN neosubstrates like IKZF1/3, which is crucial when targeting proteins in non-hematological contexts. tandfonline.com
The development of Hydrophobic Tagging (HyT) technology represents another alternative, aiming to induce protein degradation independently of any E3 ligase, thereby bypassing resistance mechanisms related to the ubiquitin-proteasome system entirely. acs.org
Application of Advanced Biophysical and Structural Biology Techniques to Understand Ternary Complexes
The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable and productive ternary complex, consisting of the target protein, the degrader molecule, and the E3 ligase. The geometry and specific interactions within this complex dictate the efficiency of ubiquitin transfer to the target protein. Understanding the structure and dynamics of these assemblies is therefore critical for rational degrader design. Pomalidomide-based compounds are central to these investigations.
Advanced biophysical and structural biology techniques are indispensable tools in this endeavor.
X-ray Crystallography: This technique has been pivotal in revealing the atomic-level details of how pomalidomide and its analogs bind to CRBN. acs.orgtocris.com Crystal structures show that the glutarimide (B196013) moiety of the ligand sits (B43327) within a "tri-Trp" pocket in CRBN, forming key hydrogen bonds. tocris.com This structural insight is the foundation for designing more potent and specific binders.
Competitive Binding Assays: Fluorescence polarization (FP) and other competitive binding assays are used to quantify the binding affinity of new ligands for CRBN. tocris.com These assays are essential for initial screening and for comparing the potency of next-generation binders against standards like pomalidomide.
Molecular Dynamics (MD) Simulations: Computational techniques like MD simulations provide insight into the dynamic nature of the ternary complex. nih.gov They can predict how different linkers, such as the PEG3 chain in Pomalidomide-5'-PEG3-OH, affect the flexibility and preferred conformation of the complex, which are crucial for successful ubiquitination.
Deep Mutational Scanning (DMS): This high-throughput method is used to identify "functional hotspots" on the surface of an E3 ligase that are critical for PROTAC activity. By mapping which mutations lead to drug resistance, researchers can better understand the protein-protein interfaces within the ternary complex and design more robust degraders. targetmol.com
| Technique | Application in TPD Research | Key Insight Gained | Citation |
|---|---|---|---|
| X-ray Crystallography | Determining atomic structure of ligand-protein and ternary complexes. | Revealed the binding mode of the glutarimide moiety of pomalidomide within the tri-tryptophan pocket of CRBN. | acs.orgtocris.com |
| Competitive Binding Assays (e.g., FP) | Measuring the binding affinity of ligands to CRBN. | Allows for quantitative comparison of novel binders to established ligands like pomalidomide and thalidomide. | tocris.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ternary complexes over time. | Provides understanding of complex stability and the conformational flexibility imparted by different linkers. | nih.gov |
| Deep Mutational Scanning (DMS) | Identifying critical residues (hotspots) for degrader function. | Maps mutations on CRBN that cause resistance, highlighting key interfaces required for ternary complex formation. | targetmol.com |
Engineering CRBN for Rapid Identification of Novel Ligands and Degrader Compounds
A significant bottleneck in discovering new CRBN ligands is the production of high-quality, functional CRBN protein suitable for high-throughput screening (HTS). Traditionally, producing soluble human CRBN required co-expression with its binding partner DDB1 in complex systems like insect cells, a costly and time-consuming process. nih.gov
To overcome this limitation, researchers have successfully engineered a near full-length human CRBN construct, termed CRBN_ΔHBD, that can be efficiently produced in simpler E. coli expression systems. nih.gov This engineered protein omits a flexible N-terminal domain but retains all the structural features necessary for proper compound interaction, showing equivalent binding activity to thalidomide-based tool compounds as the more complex CRBN:DDB1 protein. nih.gov
The availability of this simplified and robust CRBN construct has profound implications for TPD research:
High-Throughput Screening (HTS): It enables large-scale biophysical screening of thousands of compounds to be performed rapidly and cost-effectively.
Accelerated Discovery: By applying the engineered CRBN_ΔHBD to an HTS campaign with a library of over 4,000 IMiD-like compounds, researchers were able to quickly identify novel classes of CRBN binders, including the sulfonamide and indazole scaffolds. nih.gov
Broader Accessibility: The simpler production method makes sophisticated CRBN-based screening accessible to a wider range of research laboratories, democratizing the discovery of new degrader building blocks.
This protein engineering approach serves as a powerful platform technology, poised to significantly accelerate the development of next-generation IMiD-based degraders with improved therapeutic profiles. nih.gov
Table of Mentioned Compounds
| Compound Name | Alias / Type |
|---|---|
| This compound | Pomalidomide-based CRBN ligand-linker conjugate |
| Pomalidomide | IMiD, CRBN Ligand |
| Thalidomide | IMiD, CRBN Ligand |
| Lenalidomide (B1683929) | IMiD, CRBN Ligand |
| IKZF1 | Ikaros, CRBN Neosubstrate |
| IKZF3 | Aiolos, CRBN Neosubstrate |
| CRBN_ΔHBD | Engineered CRBN construct for HTS |
| VH032 | VHL Ligand |
| Nutlin-3 | MDM2 Ligand |
| Bestatin | IAP Ligand Precursor |
Q & A
Q. What are the key synthetic routes for Pomalidomide-5'-PEG3-OH, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes typically involve coupling pomalidomide with PEG3-OH via carbodiimide-mediated conjugation. Optimization should employ Design of Experiments (DoE) principles, varying parameters like pH (5.5–6.0), temperature (20–25°C), and molar ratios. Use factorial design to identify critical factors impacting yield and purity . Validate reaction progress with LC-MS and NMR, referencing protocols for analogous PEGylated compounds (e.g., Pomalidomide-PEG2-CO2H) . Document reaction conditions systematically (e.g., solvent, catalyst) to ensure reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a tiered analytical approach:
- Purity : Reverse-phase HPLC with UV detection (λ = 220–280 nm) and C18 columns. Compare retention times to standards (e.g., Pomalidomide-PEG3-CO2H, CAS 2138440-82-9) .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation and 1H/13C NMR for PEG linker confirmation. Reference spectral databases for pomalidomide derivatives .
- Impurity Profiling : LC-MS/MS to detect hydrolytic or oxidative byproducts .
Q. What in vitro assays are recommended to study the mechanism of action of this compound?
- Methodological Answer :
- Target Engagement : Use ubiquitination assays (e.g., cereblon-binding ELISA) to validate proteolysis-targeting chimera (PROTAC) activity .
- Cellular Efficacy : Dose-response studies in MM.1S (multiple myeloma) or CCRF-CEM (T-cell leukemia) cell lines, measuring IC50 via MTT assays. Include controls with unmodified pomalidomide to assess PEG3-OH’s impact .
- Proteomic Analysis : SILAC-based mass spectrometry to identify neo-substrates degraded post-treatment .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Systematically review literature using databases (e.g., PubMed, SciFinder) to identify variables causing discrepancies (e.g., cell line heterogeneity, assay endpoints) .
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-validated cell lines, fixed incubation times). Use quasi-experimental designs with matched control groups to isolate confounding factors .
- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., flow cytometry vs. Western blot for apoptosis) .
Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² and confidence intervals for IC50/EC50 values .
- ANOVA with Post Hoc Tests : Compare efficacy across multiple concentrations or cell lines. Adjust for multiple comparisons (e.g., Tukey’s test) .
- Bayesian Hierarchical Modeling : Account for inter-experiment variability in multi-lab studies .
Q. How can computational models be integrated with empirical data to elucidate the mechanistic pathways of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model cereblon-PEG3-OH interactions using tools like COMSOL Multiphysics. Validate predictions with SPR (surface plasmon resonance) binding assays .
- Machine Learning : Train classifiers on proteomic datasets to predict degradation patterns. Use SHAP values to interpret feature importance .
- Systems Pharmacology : Build QSP models linking target engagement to phenotypic outcomes (e.g., tumor growth inhibition) .
Q. What strategies validate target engagement of this compound in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down bound targets from lysates. Identify hits via LC-MS/MS .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of cereblon upon compound treatment .
- Genetic Knockdown/CRISPR : Confirm on-target effects by comparing activity in cereblon-deficient vs. wild-type cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
